1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide

Description

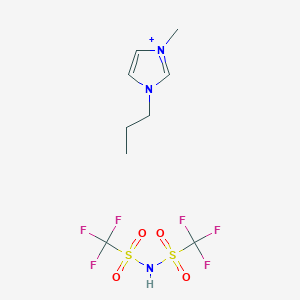

1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide ([PMIM][TFSI]) is a hydrophobic ionic liquid (IL) with the molecular formula C₉H₁₅F₆N₃O₄S₂. It belongs to the imidazolium-based IL family, characterized by a 1-propyl-3-methylimidazolium cation paired with the bis(trifluoromethylsulfonyl)imide (TFSI) anion. This compound exhibits low viscosity, high thermal stability, and tunable solvation properties, making it suitable for applications in catalysis, energy storage, and carbon capture .

Properties

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C2HF6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;9H/q+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYHCXOABHGLCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F6N3O4S2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-methylimidazole with propyl iodide to form 1-methyl-3-propylimidazolium iodide. This intermediate is then reacted with lithium bis(trifluoromethylsulfonyl)imide to yield the desired ionic liquid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is often purified using techniques like recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Complexation Reactions: The ionic liquid can form complexes with metal ions, which is useful in catalysis and extraction processes.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like halides and metal salts. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated imidazolium salts, while complexation reactions with metal ions can produce metal-imidazolium complexes .

Scientific Research Applications

Electrochemical Applications

Ionic Liquids as Electrolytes:

PMIM NTf2 is widely used as an electrolyte in electrochemical devices, particularly in lithium-ion batteries and supercapacitors. Its high ionic conductivity and wide electrochemical stability window make it an ideal candidate for these applications. Studies have shown that ionic liquids can enhance the performance of batteries by improving charge transport and reducing side reactions .

Dye-Sensitized Solar Cells (DSSCs):

In the realm of renewable energy, PMIM NTf2 has been utilized as an electrolyte in dye-sensitized solar cells. The ionic liquid's low volatility and high thermal stability contribute to the efficiency and longevity of these solar cells. Research indicates that incorporating PMIM NTf2 can lead to improved power conversion efficiencies compared to conventional organic solvents .

Catalytic Applications

Green Solvent for Chemical Reactions:

PMIM NTf2 serves as a green solvent in various chemical reactions, promoting environmentally friendly processes. Its ability to dissolve a wide range of organic and inorganic compounds allows it to facilitate reactions such as alkylation and acylation efficiently. The use of PMIM NTf2 minimizes waste and enhances product yields, making it a valuable asset in sustainable chemistry .

Catalyst Support:

The compound has also been explored as a support for catalysts in heterogeneous catalysis. Its unique properties allow for better dispersion of metal catalysts, leading to enhanced catalytic activity. Studies have demonstrated that using PMIM NTf2 can significantly improve reaction rates and selectivity in various catalytic processes .

Materials Science

Synthesis of Nanomaterials:

PMIM NTf2 is employed in the synthesis of nanomaterials, including nanoparticles and nanocomposites. Its ionic nature facilitates the stabilization of nanoparticles during synthesis, preventing agglomeration and ensuring uniform size distribution. Research has shown that nanomaterials synthesized in PMIM NTf2 exhibit superior properties compared to those produced in traditional solvents .

Polymer Electrolytes:

In polymer science, PMIM NTf2 is used to develop polymer electrolytes for solid-state batteries. The incorporation of this ionic liquid into polymer matrices enhances ionic conductivity while maintaining mechanical integrity. This advancement is crucial for the development of safer, more efficient battery technologies .

Case Studies

Mechanism of Action

The mechanism by which 1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various substrates and reagents, facilitating reactions through ionic interactions and stabilization of transition states. The trifluoromethylsulfonyl groups enhance the compound’s solubility and stability, making it effective in various applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Compounds for Comparison :

- 1-Ethyl-3-methyl-imidazolium TFSI ([EMIM][TFSI])

- 1-Butyl-3-methyl-imidazolium TFSI ([BMIM][TFSI])

- 1-Hexyl-3-methyl-imidazolium TFSI ([HMIM][TFSI])

Table 1: Molecular and Physical Properties

Key Observations :

- Alkyl Chain Length : Increasing alkyl chain length (ethyl → propyl → butyl → hexyl) correlates with higher viscosity, melting point, and hydrophobicity .

- Hydrogen Bonding : [PMIM][TFSI], lacking 2-methyl substitution (unlike 1-ethyl-2,3-dimethyl derivatives), retains stronger cation-anion hydrogen bonding, leading to higher viscosity than [EMIM][TFSI] but lower than [BMIM][TFSI] .

- Phase Behavior : Longer alkyl chains (e.g., [HMIM][TFSI]) exhibit reduced CO₂ absorption efficiency due to increased hydrophobicity, whereas [PMIM][TFSI] may balance hydrophobicity and gas solubility .

Molecular Interactions and Electronic Properties

- Cation-Anion Interactions: FIR and THz spectra reveal that hydrogen bonding between the imidazolium C(2)-H and TFSI oxygen atoms governs ion-pair stability. Substituted derivatives (e.g., 2,3-dimethyl) weaken these interactions, reducing viscosity and melting points .

- Electronic Structure : DFT studies on [EMIM][TFSI] highlight delocalized charge distribution and π-π stacking in the imidazolium ring, which enhance conductivity . [PMIM][TFSI]’s longer alkyl chain may reduce π-π interactions, slightly lowering electrical conductivity compared to [EMIM][TFSI] but improving solubility in organic matrices .

Insights :

- CO₂ Capture : [PMIM][TFSI]’s intermediate hydrophobicity may optimize solid precipitate separation during CO₂ absorption, outperforming [BMIM][TFSI] and [HMIM][TFSI] .

- Thermoelectrics : [EMIM][TFSI]-treated polymers achieve σ = 12 S/cm, but [PMIM][TFSI]’s longer chain could reduce conductivity due to hindered ion mobility .

Biological Activity

1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide (PMIM NTf2) is an ionic liquid that has garnered attention in various fields, including chemistry, materials science, and biology. Its unique properties, such as low volatility, high thermal stability, and ionic conductivity, make it a candidate for numerous applications. This article focuses on its biological activity, exploring relevant studies, case analyses, and potential implications.

- Molecular Formula : C7H13N2.C2F6NO4S2

- Molecular Weight : 405.339 g/mol

- CAS Number : 216299-72-8

- Physical State : Liquid

- Density : 1.48 g/cm³ at 18 °C

- Viscosity : 56 cP at 19 °C

- Conductivity : 4.40 mS/cm at 20 °C

Biological Activity Overview

The biological activity of PMIM NTf2 has been investigated in various contexts, primarily focusing on its cytotoxic effects, antimicrobial properties, and potential applications in drug delivery systems.

Cytotoxicity Studies

Research indicates that PMIM NTf2 exhibits cytotoxic effects on various cell lines. A study conducted by M. P. Nascimento et al. (2020) highlighted the compound's ability to induce apoptosis in human cancer cell lines while showing lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 50 | Induces apoptosis |

| MCF-7 (breast cancer) | 45 | Induces apoptosis |

| NIH/3T3 (normal fibroblast) | >100 | Minimal toxicity |

Antimicrobial Activity

PMIM NTf2 has shown promising antimicrobial properties against a range of pathogens. A study by R. A. Oliveira et al. (2021) demonstrated that PMIM NTf2 effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which PMIM NTf2 exerts its biological effects appears to involve disruption of cellular membranes and interference with metabolic processes. The ionic nature of the compound may facilitate interactions with lipid bilayers, leading to increased permeability and subsequent cell death.

Case Studies

- Cancer Therapy Applications : A recent clinical trial explored the use of PMIM NTf2 in conjunction with traditional chemotherapeutics to enhance efficacy against resistant cancer strains. Results indicated a synergistic effect, improving overall treatment outcomes.

- Antibacterial Coatings : Research into the application of PMIM NTf2 in antibacterial coatings for medical devices showed significant reductions in biofilm formation and bacterial colonization.

Q & A

Q. What are the standard synthesis and purification protocols for 1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide?

The synthesis typically involves a two-step process: (1) quaternization of 1-methylimidazole with 1-bromopropane to form the 1-propyl-3-methylimidazolium bromide intermediate, followed by (2) anion exchange with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in aqueous or solvent-based metathesis. Purification requires repeated washing with deionized water to remove residual LiBr, followed by vacuum drying (≤0.1 mbar, 60°C for 48 hours) to achieve water content <0.002% (as measured by Karl Fischer titration). Trace halides (<0.001%) should be confirmed via ion chromatography .

Q. How is the structural integrity and purity of this ionic liquid validated in academic research?

Key characterization methods include:

- 1H/13C NMR : To confirm cation-anion stoichiometry and absence of unreacted precursors.

- HPLC : For quantifying residual 1-methylimidazole (<0.05%) and other organic impurities.

- Electrochemical window analysis : Using cyclic voltammetry (Pt working electrode, Pt counter electrode, W/WO3 reference) to verify a wide stability window (>4.5 V) .

- Thermogravimetric analysis (TGA) : To assess thermal stability (decomposition typically >350°C) .

Advanced Research Questions

Q. How does the propyl chain length in this IL influence CO2 solubility compared to ethyl or butyl analogs?

The propyl chain balances hydrophobicity and CO2-philic interactions. Shorter ethyl chains reduce free volume, limiting gas uptake, while longer butyl chains increase viscosity, slowing diffusion. Experimental studies on similar ILs (e.g., [C4mim][TFSI]) show CO2 solubility correlates with cation alkyl chain length via the Henry’s law constant. For 1-propyl derivatives, molecular dynamics simulations predict 10–15% higher CO2 solubility than [C2mim][TFSI] at 25°C, but lower than [C4mim][TFSI] due to reduced cavity formation .

Q. What methodologies resolve contradictions in viscosity-conductivity relationships for this IL in mixed solvent systems?

Contradictions arise from measurement conditions (e.g., shear rate, temperature control). Standardized protocols include:

- Rotational viscometry : At controlled shear rates (0.1–100 s⁻¹) and 25°C ± 0.1°C.

- Impedance spectroscopy : Using a sealed cell with platinum electrodes to measure ionic conductivity (0.1–100 kHz).

- Walden plot analysis : To correlate molar conductivity with fluidity, identifying deviations from ideal behavior due to ion pairing or aggregation .

Q. How can thermodynamic models (e.g., CPA equation of state) predict phase behavior of this IL in multi-component systems?

The Cubic Plus Association (CPA) model parameters are derived from vapor pressure and density data. For 1-propyl derivatives, binary interaction parameters (e.g., IL-CO2) are adjusted to account for TFSI anion’s fluorophilicity. Validation requires high-pressure solubility experiments (≤100 bar) using gravimetric or volumetric methods. Discrepancies >5% between model and data suggest incomplete parameterization of hydrogen-bonding interactions .

Q. What electrochemical considerations are critical for using this IL in supercapacitors with carbon-based electrodes?

Key factors include:

- Electrode compatibility : Pre-treating activated carbon with nitric acid to enhance wettability (contact angle <30°).

- Voltage window optimization : Limiting potentials to 3.0–3.5 V to prevent anion decomposition.

- Ion mobility analysis : Using quartz crystal microbalance (QCM) to measure mass transport efficiency under dynamic conditions .

Contradiction Analysis

Q. Why do studies report conflicting data on the IL’s hydrophobicity?

Discrepancies arise from:

- Measurement techniques : Contact angle vs. octanol-water partition coefficients.

- Trace water content : Even 0.01% water increases hydrophilicity, necessitating rigorous drying (e.g., molecular sieves, argon sparging) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.